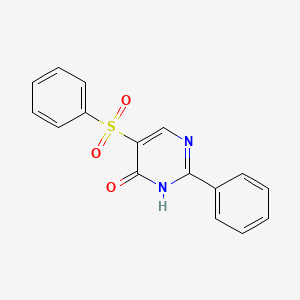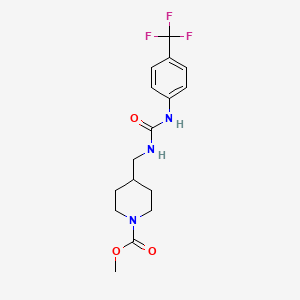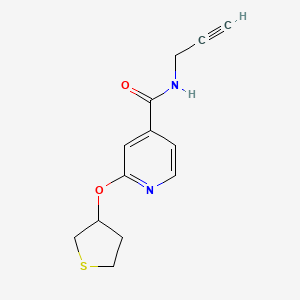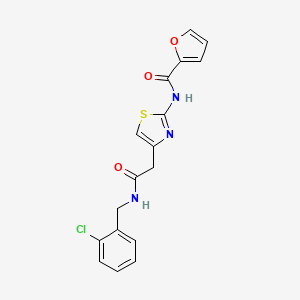![molecular formula C11H12ClNO3 B3015065 N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide CAS No. 790263-83-1](/img/structure/B3015065.png)
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide is an organic compound characterized by the presence of a benzodioxole ring and a chloroacetamide group
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withmonoamine transporters in the brain, particularly dopamine and norepinephrine transporters , and have partial releasing actions at serotonin transporters .
Mode of Action
The compound’s interaction with its targets leads to an increase in the concentrations of these neurotransmitters . This increase is achieved by inhibiting the reuptake of these neurotransmitters, allowing them to remain in the synaptic cleft for a longer period and thus prolonging their action .
Análisis Bioquímico
Biochemical Properties
It is known that this compound may interact with various enzymes and proteins . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide may have significant effects on various types of cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that this compound may exhibit changes in its effects over time, including potential impacts on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioethers, or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-methylcyclopentan-1-amine
- N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-1-azabicyclo[3.2.1]octan-4-amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide is unique due to the presence of both a benzodioxole ring and a chloroacetamide group, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(13-11(14)5-12)8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRYKFYHFHDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)


![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)


![7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3014996.png)
![N-[4-(diethylamino)phenyl]-2-hydroxybenzamide](/img/structure/B3014997.png)
![2-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B3014998.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/new.no-structure.jpg)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3015002.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide](/img/structure/B3015005.png)
